5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

Solubility Assay compatibility Aqueous formulations

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid (CAS 325732-20-5) is a sulfonamido-hydroxybenzoic acid derivative with the molecular formula C13H9ClN2O7S and a molecular weight of 372.74 g/mol. Structurally, it features a 4-chloro-3-nitrobenzenesulfonamide moiety linked to a 2-hydroxybenzoic acid (salicylic acid) core at the 5-position.

Molecular Formula C13H9ClN2O7S
Molecular Weight 372.73
CAS No. 325732-20-5
Cat. No. B2634637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid
CAS325732-20-5
Molecular FormulaC13H9ClN2O7S
Molecular Weight372.73
Structural Identifiers
SMILESC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O)O
InChIInChI=1S/C13H9ClN2O7S/c14-10-3-2-8(6-11(10)16(20)21)24(22,23)15-7-1-4-12(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19)
InChIKeyZHYGHPLLFOHMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid (CAS 325732-20-5) – Technical Baseline and Procurement Context


5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid (CAS 325732-20-5) is a sulfonamido-hydroxybenzoic acid derivative with the molecular formula C13H9ClN2O7S and a molecular weight of 372.74 g/mol . Structurally, it features a 4-chloro-3-nitrobenzenesulfonamide moiety linked to a 2-hydroxybenzoic acid (salicylic acid) core at the 5-position. This compound is supplied as a white powder with a certified purity of ≥95% and is reported to be soluble in water, distinguishing it from non-hydroxylated analogs . Vendor descriptions indicate it functions as an inhibitor of cell proliferation and a potent activator of multiple G protein-coupled receptors (GPCRs), making it a relevant research tool for ion channel and GPCR ligand studies .

Why 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid Cannot Be Replaced by In‑Class Analogs


Substitution among sulfonamido-benzoic acid analogs carries high risk because small structural modifications—particularly the presence and position of a hydroxyl group—can drastically alter aqueous solubility, hydrogen-bonding capacity, and consequently biological target engagement . For example, the non-hydroxylated analog CTPI-2 (2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid, CAS 68003-38-3) is water-insoluble and functions as a selective mitochondrial citrate carrier SLC25A1 inhibitor (KD 3.5 μM), whereas the 5-substituted 2-hydroxy derivative (target compound) is water-soluble and has been reported to activate GPCRs—indicating divergent target profiles that preclude simple interchangeability . Even among hydroxylated positional isomers, such as 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (CAS 328028-09-7), altered substitution geometry can lead to different enzyme inhibition profiles and physicochemical properties . These findings demonstrate that procurement specifications based on generic sulfonamide scaffold identity are insufficient for rigorous scientific selection.

Quantitative Differentiation Evidence for 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid


Aqueous Solubility Advantage Over the Non-Hydroxylated Analog CTPI-2

The target compound is explicitly reported as soluble in water, whereas the non-hydroxylated analog CTPI-2 (2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid) is classed as insoluble in water and requires DMSO or ethanol for dissolution . This difference is attributed to the 2-hydroxyl group on the benzoic acid core, which introduces an additional hydrogen-bond donor/acceptor site and increases polarity . The water solubility of the target compound enables direct use in aqueous biochemical and cell-based assays without the confounding effects of organic co-solvents.

Solubility Assay compatibility Aqueous formulations

Purity Specification Supports Reproducible Biological Assay Performance

The target compound is supplied at a minimum purity of 95% . The comparator CTPI-2 is typically available at ≥98% purity . While both meet research-grade thresholds, the quantified purity specification of the target compound provides a defined baseline for calculating active concentration in dose-response experiments, reducing variability in pharmacological profiling.

Purity Quality control Reproducibility

Divergent Reported Biological Activity: GPCR Activation vs. SLC25A1 Inhibition

Vendor-reported biological characterization indicates the target compound acts as a potent activator of multiple G protein-coupled receptors and an inhibitor of cell proliferation . In contrast, the non-hydroxylated analog CTPI-2 is a well-characterized selective inhibitor of the mitochondrial citrate carrier SLC25A1 with a KD of 3.5 μM . Although the target compound's GPCR activation potency lacks published EC50 values, the qualitative divergence in mechanism—GPCR activation versus solute carrier inhibition—suggests that the 2-hydroxyl group redirects target engagement away from SLC25A1 toward GPCR-mediated signaling pathways.

GPCR SLC25A1 Target selectivity

Class-Level HDAC6 Inhibitory Potential Supported by Virtual Screening of the Sulfonamido-Hydroxybenzoic Acid Scaffold

A molecular docking-based virtual drug screening study of 175,204 ligands against HDAC6 identified a closely related sulfonamido-hydroxybenzoic acid analog—5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid—as one of two top candidates with >50% enzymatic inhibition compared to DMSO control and dose-dependent induction of apoptosis in CCRF-CEM leukemia cells [1]. Although the target compound (5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid) was not among the final 10 tested compounds, it shares the identical 2-hydroxybenzoic acid-sulfonamide core scaffold present in the confirmed hit. The chloro-nitro substitution pattern on the phenyl ring versus bromonaphthalene may tune HDAC6 isoform selectivity and physicochemical properties while preserving the core pharmacophore.

HDAC6 Virtual screening Cancer biology

Optimal Application Scenarios for 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid Based on Quantitative Differentiation Evidence


Aqueous-Compatible GPCR Ligand Screening Assays

The compound's water solubility (Section 3, Evidence Item 1) and reported GPCR activator activity make it suitable for high-throughput GPCR screening in aqueous buffers without DMSO-related artifacts. Procurement teams supporting receptor pharmacology laboratories should prioritize this compound over water-insoluble analogs like CTPI-2, which requires organic co-solvents that can perturb membrane protein conformations .

Structure-Activity Relationship (SAR) Studies of Sulfonamido-Hydroxybenzoic Acid Derivatives

The availability of multiple positional isomers and analogs with differing functional groups enables systematic SAR exploration. The 2-hydroxyl group differentiates this compound from CTPI-2 in both solubility and biological mechanism (Section 3, Evidence Items 1 and 3), providing a defined chemical handle for probing the role of hydrogen bonding in enzyme and receptor engagement .

HDAC6 Inhibitor Medicinal Chemistry Optimization

Based on class-level evidence that the sulfonamido-hydroxybenzoic acid scaffold produces verified HDAC6 inhibitors (Section 3, Evidence Item 4), this compound can serve as a starting point for synthesis of focused libraries aimed at improving HDAC6 potency and selectivity. Its water solubility facilitates biochemical HDAC6 inhibition assays that are incompatible with DMSO or ethanol .

Chemical Intermediate for Sulfonamide-Based Drug Conjugates

The compound's carboxylic acid and phenolic hydroxyl groups offer two distinct reactive sites for amidation and esterification, enabling its use as a versatile intermediate for constructing sulfonamide-containing drug conjugates and bifunctional probes. The defined purity of ≥95% (Section 3, Evidence Item 2) reduces the impact of unknown impurities on downstream synthetic yields .

Quote Request

Request a Quote for 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.